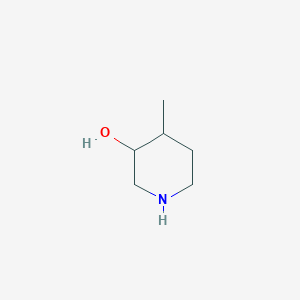
4-メチルピペリジン-3-オール
概要
説明
4-Methylpiperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光物理的特性
4-メチルピペリジン-3-オール: 誘導体は、オプトエレクトロニクスにおける用途に不可欠な光物理的特性について研究されています . これらの化合物のHOMO-LUMOエネルギーレベルは、DFT-B3LYP-6-31G(d)などの手法を使用して計算することができ、これにより、太陽電池やLEDなどの光と相互作用するデバイスにおける、それらの電子構造と潜在的な用途を理解するのに役立ちます .
生物活性
分子に4-メチルピペリジン-3-オールを添加すると、その脂溶性が高まり、吸収率が向上する可能性があります。 この特性は、真菌や細菌に対する用途に特に役立ち、化合物による病原体の標的化と排除をより効果的に行うことができます .
ピラゾール誘導体の合成
1H-ピラゾール-3-オールおよびピラゾリン-5-オンをコア構造とするピラゾール誘導体は、その鎮痛効果と解熱効果のために注目されています。4-メチルピペリジン-3-オール置換ピラゾール誘導体は、これらの治療作用の増強において有望な結果を示しており、より強力な薬物の開発につながっています .
創薬
4-メチルピペリジン-3-オール部分を含むものも含めて、ピペリジン誘導体は、20種類以上の医薬品クラスに存在します。 それらは、その構造的多様性と、幅広い生物活性化合物に見られることから、創薬において重要な役割を果たしています .
合成方法
有機化学における最近の進歩により、ピペリジン誘導体を合成するためのさまざまな方法が開発されています。 これらの方法には、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを生成できる、分子内および分子間反応が含まれ、これらすべてに4-メチルピペリジン-3-オール基を組み込むことができます .
HIV治療研究
4-メチルピペリジン-3-オールから合成できる一連の新規ピペリジン-4-オール誘導体は、HIV治療におけるその可能性について評価されています。 これらの化合物は、前臨床研究において有望な結果を示しており、4-メチルピペリジン-3-オールが新規抗レトロウイルス療法の開発に貢献する可能性を示唆しています .
Safety and Hazards
The safety data sheet for 4-Methylpiperidin-3-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Piperidine derivatives, which include 4-methylpiperidin-3-ol, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structure and the type of pharmaceutical they are part of .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways depend on the exact structure of the derivative and the context of its use .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and the context of their use .
Action Environment
It is known that environmental factors can significantly impact the action of piperidine derivatives .
生化学分析
Biochemical Properties
4-Methylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 4-Methylpiperidin-3-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in intracellular signaling cascades. Additionally, 4-Methylpiperidin-3-ol can affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Methylpiperidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, 4-Methylpiperidin-3-ol can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpiperidin-3-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpiperidin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Methylpiperidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, 4-Methylpiperidin-3-ol can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Methylpiperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and alter metabolite levels within the cell. Additionally, 4-Methylpiperidin-3-ol can affect the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Methylpiperidin-3-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of 4-Methylpiperidin-3-ol is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 4-Methylpiperidin-3-ol within the cell can significantly impact its biochemical and cellular effects .
特性
IUPAC Name |
4-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611907 | |
| Record name | 4-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955082-96-9 | |
| Record name | 4-Methyl-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955082-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)







![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)



